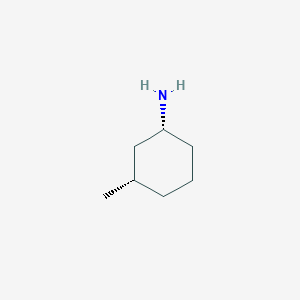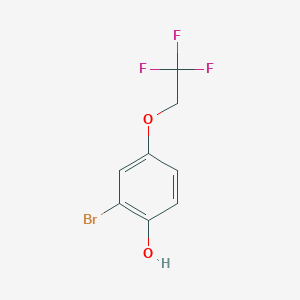![molecular formula C18H28N2O5S B8187279 2,6-Diaza-spiro[3.4]octane-2-carboxylic acid tert-butyl ester tosylate](/img/structure/B8187279.png)
2,6-Diaza-spiro[3.4]octane-2-carboxylic acid tert-butyl ester tosylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Diaza-spiro[3.4]octane-2-carboxylic acid tert-butyl ester tosylate is a chemical compound with the molecular formula C18H28N2O5S. It is known for its unique spirocyclic structure, which consists of a spiro-connected diaza-octane ring system. This compound is often used in organic synthesis and medicinal chemistry due to its versatile reactivity and potential biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 2,6-Diaza-spiro[3.4]octane-2-carboxylic acid tert-butyl ester tosylate typically involves multiple steps:
Synthesis of the corresponding acid and alcohol: The initial step involves the synthesis of the corresponding acid and alcohol precursors.
Esterification Reaction: The acid and alcohol are then subjected to esterification to form the tert-butyl ester.
Tosylation: The final step involves the tosylation of the ester to obtain the desired tosylate compound.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Diaza-spiro[3.4]octane-2-carboxylic acid tert-butyl ester tosylate undergoes various types of chemical reactions, including:
Substitution Reactions: The tosylate group can be substituted by nucleophiles, leading to the formation of new compounds.
Reduction Reactions: The compound can undergo reduction reactions to modify its functional groups.
Oxidation Reactions: Oxidation can be used to introduce new functionalities or modify existing ones.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in reduction reactions.
Oxidizing Agents: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while reduction reactions can produce alcohols or amines .
Applications De Recherche Scientifique
2,6-Diaza-spiro[3.4]octane-2-carboxylic acid tert-butyl ester tosylate has several scientific research applications:
Organic Synthesis: The compound serves as a versatile reagent in the synthesis of various organic molecules, including dihydroisoindolecarboxamide derivatives.
Biological Studies: It is used in biological studies to investigate the effects of spirocyclic compounds on cellular processes and enzyme activities.
Mécanisme D'action
The mechanism of action of 2,6-Diaza-spiro[3.4]octane-2-carboxylic acid tert-butyl ester tosylate involves its interaction with specific molecular targets. For example, as an inhibitor of ketohexokinase (KHK), it binds to the active site of the enzyme, preventing the phosphorylation of fructose and thereby reducing the production of fructose-1-phosphate . This inhibition can help regulate glucose metabolism and has potential therapeutic benefits for metabolic disorders .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Diaza-spiro[3.4]octane-2-carboxylic acid tert-butyl ester: This compound is similar but lacks the tosylate group, which affects its reactivity and applications.
6-Oxo-5-oxa-2,7-diaza-spiro[3.4]octane-2-carboxylic acid tert-butyl ester: This compound has an additional oxygen atom in the spirocyclic ring, which can influence its chemical properties and biological activities.
Uniqueness
2,6-Diaza-spiro[3.4]octane-2-carboxylic acid tert-butyl ester tosylate is unique due to its combination of a spirocyclic structure and a tosylate functional group. This combination provides distinct reactivity and potential for diverse applications in organic synthesis and medicinal chemistry .
Propriétés
IUPAC Name |
tert-butyl 2,7-diazaspiro[3.4]octane-2-carboxylate;4-methylbenzenesulfonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2.C7H8O3S/c1-10(2,3)15-9(14)13-7-11(8-13)4-5-12-6-11;1-6-2-4-7(5-3-6)11(8,9)10/h12H,4-8H2,1-3H3;2-5H,1H3,(H,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUYIKWVGATVKKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)OC(=O)N1CC2(C1)CCNC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














